N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 890609-12-8
VCID: VC7192563
InChI: InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Molecular Formula: C19H17NO4
Molecular Weight: 323.348

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

CAS No.: 890609-12-8

Cat. No.: VC7192563

Molecular Formula: C19H17NO4

Molecular Weight: 323.348

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide - 890609-12-8

Specification

CAS No. 890609-12-8
Molecular Formula C19H17NO4
Molecular Weight 323.348
IUPAC Name N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Standard InChI InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
Standard InChI Key HGUYXBMEYYKLMY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A furan-2-carboxamide backbone, which provides rigidity and electronic diversity.

  • A 3-methoxyphenyl group attached to the amide nitrogen, introducing electron-donating methoxy substituents.

  • A phenoxymethyl group at the 5-position of the furan ring, contributing aromatic bulk and potential for hydrophobic interactions.

The SMILES notation COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3\text{COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3} explicitly defines the connectivity, while the InChIKey HGUYXBMEYYKLMY-UHFFFAOYSA-N\text{HGUYXBMEYYKLMY-UHFFFAOYSA-N} ensures unambiguous identification.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC19H17NO4\text{C}_{19}\text{H}_{17}\text{NO}_4
Molecular Weight323.348 g/mol
IUPAC NameN-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
InChIKeyHGUYXBMEYYKLMY-UHFFFAOYSA-N
Predicted SolubilityLow (hydrophobic moieties)

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Furan Core Functionalization: 5-(Chloromethyl)furan-2-carboxylic acid is reacted with phenol to introduce the phenoxymethyl group via nucleophilic substitution.

  • Amidation: The carboxylic acid is activated (e.g., using thionyl chloride) and coupled with 3-methoxyaniline in the presence of a base like triethylamine.

Representative Reaction Scheme:

Furan-2-carboxylic acid+PhenolBase5-(Phenoxymethyl)furan-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{Phenol} \xrightarrow{\text{Base}} \text{5-(Phenoxymethyl)furan-2-carboxylic acid} SOCl2Acid chlorideEt3N3-MethoxyanilineTarget Compound\xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{3-Methoxyaniline}} \text{Target Compound}

Chemical Reactivity

  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 3-methoxyaniline.

  • Oxidation: The furan ring is susceptible to oxidative cleavage, potentially forming diketones or carboxylic acids under strong oxidizing agents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Key signals include:

    • Methoxy protons at δ\delta 3.8–4.0 ppm (singlet, 3H).

    • Aromatic protons from phenyl groups at δ\delta 6.5–7.5 ppm (multiplets).

    • Amide NH proton at δ\delta 8.5–9.0 ppm (broad).

Mass Spectrometry (MS)

  • ESI-MS: A molecular ion peak at m/zm/z 323.348 ([M+H]+^+) confirms the molecular weight. Fragmentation patterns include loss of the phenoxymethyl group (m/zm/z 211) and cleavage of the amide bond (m/zm/z 135).

Biological Activities and Hypothetical Applications

Anticancer Mechanisms

Related compounds, such as BK3C231, activate the Nrf2/ARE pathway, upregulating cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) . This suggests a potential role in chemoprevention, though specific studies are needed.

Future Directions and Challenges

Research Gaps

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: High-throughput screening could elucidate molecular targets, such as kinase inhibitors or GPCR modulators.

Synthetic Optimization

  • Green Chemistry Approaches: Replace traditional solvents (e.g., DMF) with ionic liquids or water to improve sustainability.

  • Catalytic Methods: Enantioselective synthesis could yield chiral derivatives with enhanced bioactivity.

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